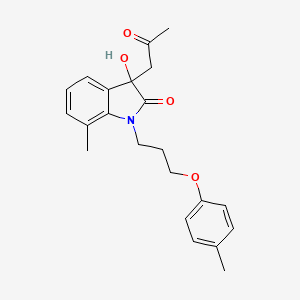
3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(p-tolyloxy)propyl)indolin-2-one
Overview
Description
3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(p-tolyloxy)propyl)indolin-2-one, also known as HM-3, is a synthetic compound with potential applications in scientific research. It belongs to the family of indolinone compounds and has been studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(p-tolyloxy)propyl)indolin-2-one involves the inhibition of several enzymes and signaling pathways in cancer cells. Specifically, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is often overactive in cancer cells. Additionally, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, and to inhibit cell proliferation. Additionally, this compound has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(p-tolyloxy)propyl)indolin-2-one in lab experiments is its potential specificity for cancer cells. Because this compound targets specific signaling pathways and enzymes that are often overactive in cancer cells, it may be less toxic to normal cells than other chemotherapeutic agents. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(p-tolyloxy)propyl)indolin-2-one. One area of investigation could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to investigate the potential use of this compound as a treatment for other diseases, such as autoimmune disorders. Finally, more research could be conducted to elucidate the precise mechanisms of action of this compound and to identify potential drug targets for cancer therapy.
Scientific Research Applications
3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(p-tolyloxy)propyl)indolin-2-one has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
properties
IUPAC Name |
3-hydroxy-7-methyl-1-[3-(4-methylphenoxy)propyl]-3-(2-oxopropyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-15-8-10-18(11-9-15)27-13-5-12-23-20-16(2)6-4-7-19(20)22(26,21(23)25)14-17(3)24/h4,6-11,26H,5,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGUSCPYYAMVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=C(C=CC=C3C(C2=O)(CC(=O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3292579.png)
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3292586.png)
![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3292587.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3292589.png)
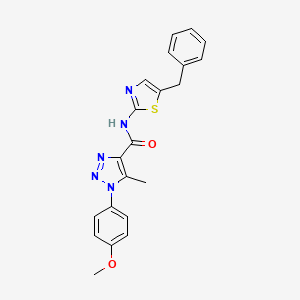
![1-[[2-Hydroxy-1-(hydroxy methyl)ethoxy]methyl]cytosine](/img/structure/B3292601.png)
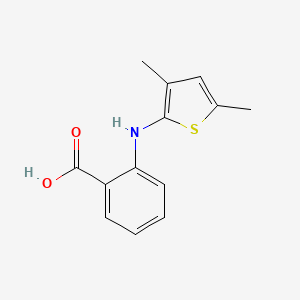
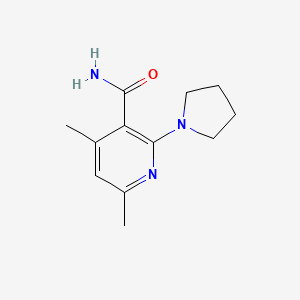
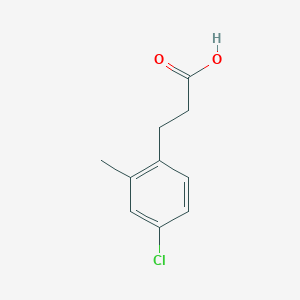

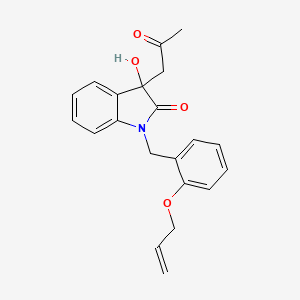
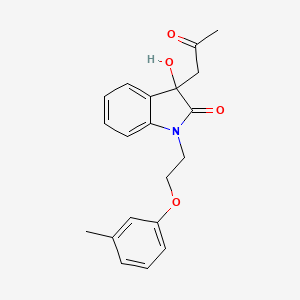
![3-hydroxy-1-[(4-methoxyphenyl)methyl]-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B3292645.png)